molecular formula C4H11NO2S B2547082 2-Methylpropane-1-sulfonamide CAS No. 60199-80-6

2-Methylpropane-1-sulfonamide

Cat. No.: B2547082
CAS No.: 60199-80-6
M. Wt: 137.2
InChI Key: IWEYZXWPWNBRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropane-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. It is a white to off-white crystalline solid with a melting point of 14-16°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Methylpropane-1-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It is used in the synthesis of amines, acting as a chiral auxiliary . This means it can control the stereochemistry of the product formed in a reaction, which is crucial in the production of pharmaceuticals and other biologically active compounds .

Cellular Effects

Sulfonamides, a class of compounds to which this compound belongs, are known to have bacteriostatic effects . They inhibit the growth of bacteria by interfering with the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a chiral auxiliary in the synthesis of amines . It can control the stereochemistry of the product, ensuring the correct spatial arrangement of atoms. This is crucial in the synthesis of biologically active compounds, where the spatial arrangement can significantly affect the compound’s activity .

Dosage Effects in Animal Models

Sulfonamides, a class of compounds to which this compound belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

It is known that sulfonamides undergo phase I and phase II metabolic reactions . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions increase the water solubility of the drug by conjugation of subgroups .

Transport and Distribution

Sulfonamides, a class of compounds to which this compound belongs, are distributed throughout the body .

Subcellular Localization

The localization of proteins within a cell can be determined using techniques such as high-resolution organellar maps with label-free quantification (LFQ) and high-throughput organellar maps with TMT-based multiplexing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of 2-methylpropane-1-sulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The final product is purified through recrystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpropane-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylpropane-1-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a variety of applications in different fields.

Properties

IUPAC Name

2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYZXWPWNBRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60199-80-6
Record name 2-methylpropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.